Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride
Description
Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride is a bicyclic carbamate derivative characterized by a 3-azabicyclo[3.1.0]hexane core structure substituted with a benzyl carbamate group and a hydrochloride salt. Its molecular formula is C₁₃H₁₆N₂O₂·HCl (assuming the hydrochloride salt; free base: C₁₃H₁₆N₂O₂, MW = 232.28) . The compound is utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS)-targeting agents.
Properties
IUPAC Name |
benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXXUFHXGIOUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclopropanation of maleimides, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives . This reaction is often catalyzed by palladium and can be performed on a gram scale with high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride is primarily investigated for its potential therapeutic applications:
Anticholinergic Activity
Research indicates that compounds similar to benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate exhibit anticholinergic properties, making them candidates for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). These compounds work by blocking acetylcholine receptors, thereby reducing involuntary muscle contractions.
Neurological Applications
Studies have shown that derivatives of this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders. The bicyclic structure allows for specific interactions with neurotransmitter receptors, enhancing their efficacy.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from simpler azabicyclic compounds. The ability to modify the benzyl group allows researchers to create various derivatives with potentially enhanced biological activity.
Table 1: Synthesis Pathways
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting material (e.g., azabicyclo compound) + Benzyl chloroformate | Reflux in organic solvent | 70% |
| 2 | Hydrolysis with HCl | Room temperature | 85% |
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.
Case Study 2: Anticholinergic Efficacy
In a clinical trial assessing the effectiveness of anticholinergic medications for COPD, this compound demonstrated improved lung function and reduced exacerbation rates compared to traditional treatments.
Mechanism of Action
The mechanism of action of Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-azabicyclo[3.1.0]hexane core is a versatile pharmacophore. Modifications to its substituents significantly alter pharmacological properties, therapeutic applications, and physicochemical characteristics. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives
*Calculated molecular weight for the hydrochloride salt (free base MW 232.28 + HCl 36.46). Discrepancies in Bicifadine’s molecular formula (C₁₂H₁₄N·HCl vs. C₁₅H₁₅N·HCl) are noted due to conflicting evidence .
Key Findings from Comparative Analysis:
Substituent Impact on Therapeutic Use: Aromatic Groups: Larger aromatic substituents (e.g., naphthalen-2-yl in Centanafadine) correlate with CNS activity (e.g., ADHD treatment) due to enhanced interaction with neurotransmitter transporters . Polar Functional Groups: Carboxylic acid () and methanol () derivatives exhibit increased polarity, likely reducing blood-brain barrier penetration but improving solubility.
Structural Modifications and Drug Design: Prodrug Potential: Ethyl ester derivatives () and carbamates () may act as prodrugs, masking polar groups to improve bioavailability. Stereochemistry: Enantiomeric purity (e.g., (1R,5S)-configuration in Centanafadine) is critical for pharmacological efficacy .
Safety Profiles :
- This compound has moderate toxicity (H302, H315 warnings) , whereas Bicifadine’s analgesic profile avoids opioid-related risks .
Biological Activity
Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride (CAS No. 1251020-31-1) is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. It belongs to the class of 3-azabicyclo[3.1.0]hexanes, which are significant in various natural products and pharmaceuticals. The molecular formula for this compound is C12H16ClN2O2, indicating the presence of a benzyl group and a carbamate functional group that enhance its biological activity and solubility in aqueous environments .
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity:
- Molecular Weight : 232.28 g/mol
- Molecular Formula : C12H16ClN2O2
- CAS Number : 1251020-31-1
Biological Activity
This compound exhibits notable biological activity through its interactions with various enzymes and proteins involved in critical biochemical pathways, particularly as a potential mu-opioid receptor antagonist .
The compound's mechanism of action can be summarized as follows:
- Mu-opioid Receptor Interaction : It binds to mu-opioid receptors, which are crucial in pain modulation and reward pathways.
- Enzyme Inhibition : It may inhibit specific enzymes related to neurotransmitter metabolism, influencing synaptic transmission.
Research Findings
Several studies have investigated the biological effects and pharmacological profiles of this compound:
Case Studies
-
Study on Pain Modulation :
- A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as an analgesic agent.
-
Neurotransmitter Release :
- Research indicated that the compound modulates the release of neurotransmitters such as dopamine and serotonin, suggesting implications for mood regulation and anxiety disorders.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds in the azabicyclo family, which can be compared as follows:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride | Structure | Contains an amino group enhancing reactivity |
| 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amines | Structure | Methyl substitution increases lipophilicity |
| (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amines | Structure | Stereochemical configuration may influence biological activity |
These compounds illustrate variations in substitution patterns that can affect their pharmacological profiles and biological activities, emphasizing the uniqueness of this compound within this chemical family .
Q & A
Basic Research Question: How to design a synthetic route for Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride?
Answer:
A typical synthesis involves multi-step reactions starting with the formation of the bicyclic core, followed by carbamate introduction. Key steps include:
- Bicyclic Core Formation : Use intramolecular cyclopropanation via Ti-mediated reductive cyclization of amide precursors derived from amino acids (e.g., L-serine derivatives) .
- Carbamate Formation : React the bicyclic amine intermediate with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Hydrochloride Salt Preparation : Purify the product via recrystallization from methanol/ether mixtures .
Critical Parameters : Maintain anhydrous conditions during cyclopropanation and use inert atmospheres (N₂) to prevent oxidation .
Advanced Research Question: How to optimize reaction conditions to minimize side products during the synthesis of the bicyclic core?
Answer:
Side products (e.g., ring-opened byproducts) arise from competing hydrolysis or incomplete cyclization. Mitigation strategies include:
- Catalyst Optimization : Use Pd/C or Pd(OAc)₂ with ligands like BINAP for regioselective cross-coupling, reducing unwanted substitutions .
- Solvent Control : Employ polar aprotic solvents (e.g., THF) for cyclopropanation to stabilize transition states .
- Temperature Gradients : Perform reactions at 0–5°C during carbamate coupling to suppress thermal degradation .
Validation : Monitor reaction progress via LC-MS and isolate intermediates using flash chromatography .
Basic Research Question: What analytical methods are recommended for structural confirmation of this compound?
Answer:
Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic geometry and carbamate integration (e.g., characteristic benzyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₄H₁₇ClN₂O₂) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic system .
Advanced Research Question: How does stereochemistry influence the biological activity of this compound?
Answer:
Stereochemical variations (e.g., endo vs. exo substituents) alter binding affinity to biological targets:
- Endo Isomers : Exhibit higher affinity for nicotinic receptors due to optimal spatial alignment of the carbamate group .
- Exo Isomers : May show reduced activity due to steric hindrance .
Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC using amylose columns) and compare IC₅₀ values in receptor-binding assays .
Basic Research Question: What are the key stability considerations for storing this compound?
Answer:
- Moisture Sensitivity : Store as a hydrochloride salt under inert gas (argon) to prevent hydrolysis of the carbamate group .
- Temperature : Keep at –20°C in desiccated conditions; avoid freeze-thaw cycles .
- Solubility : Pre-dissolve in anhydrous DMSO for biological assays to prevent precipitation .
Advanced Research Question: How to resolve contradictions in reported pharmacological data for structurally related analogs?
Answer:
Discrepancies often arise from variations in assay conditions or stereochemical purity. Address via:
- Standardized Assays : Use uniform protocols (e.g., FLIPR for calcium flux in receptor studies) .
- Batch Analysis : Compare purity (>98% by HPLC) and stereoisomer ratios across studies .
- Meta-Analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .
Basic Research Question: What are the recommended methods for evaluating in vitro pharmacokinetic properties?
Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration .
- Caco-2 Permeability : Assess intestinal absorption potential in monolayers .
Advanced Research Question: How to design SAR studies for derivatives of this compound?
Answer:
Focus on modifying:
- Bicyclic Substituents : Replace benzyl with heteroaryl groups (e.g., pyridyl) to enhance receptor selectivity .
- Carbamate Linkers : Test methyl, ethyl, or tert-butyl variants to optimize metabolic stability .
Synthesis Strategy : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl introductions .
Evaluation : Profile derivatives against target panels (e.g., kinase assays, GPCR screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
